molecular formula C14H16N2O3 B12569448 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- CAS No. 595544-66-4

2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl-

Cat. No.: B12569448
CAS No.: 595544-66-4
M. Wt: 260.29 g/mol
InChI Key: JZBQDNWXVNTPMJ-UHFFFAOYSA-N
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Description

2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- typically involves the formation of the oxazole ring followed by the introduction of the 4-methoxyphenyl and N,N-dimethylacetamide groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxybenzaldehyde with an amide derivative in the presence of a dehydrating agent can lead to the formation of the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazolidines. Substitution reactions can introduce various functional groups into the oxazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- include other oxazole derivatives such as:

Uniqueness

What sets 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the N,N-dimethylacetamide group, in particular, may confer distinct reactivity and interactions with biological targets.

Properties

CAS No.

595544-66-4

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C14H16N2O3/c1-16(2)14(17)8-13-15-12(9-19-13)10-4-6-11(18-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

JZBQDNWXVNTPMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=NC(=CO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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